1-(2,4,6-Trifluorophenyl)piperazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

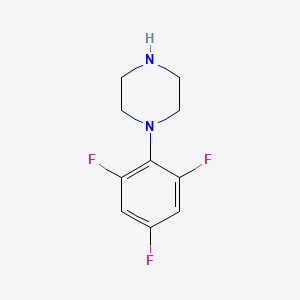

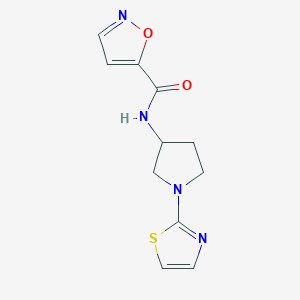

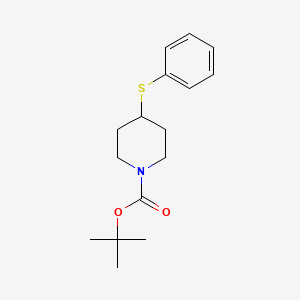

1-(2,4,6-Trifluorophenyl)piperazine is an organic compound with the molecular formula C10H11F3N2 . It is a liquid at room temperature .

Molecular Structure Analysis

The molecular structure of 1-(2,4,6-Trifluorophenyl)piperazine consists of a six-membered ring containing two opposing nitrogen atoms . The compound has a molecular weight of 216.2 .

Physical And Chemical Properties Analysis

1-(2,4,6-Trifluorophenyl)piperazine is a liquid at room temperature . It has a molecular weight of 216.2 .

Scientific Research Applications

Neuroscience Research

1-(2,4,6-Trifluorophenyl)piperazine: is utilized in neuroscience research due to its structural similarity to neurotransmitters. It serves as a valuable scaffold for developing compounds that can interact with various neurotransmitter receptors, aiding in the study of neurological pathways and disorders .

Drug Development

In the realm of drug development, this compound is a key intermediate. Its incorporation into larger molecular structures is common due to its ability to bind with a range of biological targets, which is crucial for creating new therapeutic agents .

Material Science

The trifluorophenyl group within 1-(2,4,6-Trifluorophenyl)piperazine contributes to the development of novel materials. Its unique chemical properties enable the creation of advanced polymers and coatings with potential applications in various industries .

Analytical Chemistry

This compound finds applications in analytical chemistry as a reference standard. Its well-defined structure and properties make it suitable for calibrating instruments and validating analytical methods, ensuring accuracy and consistency in chemical analysis .

Pharmacology

1-(2,4,6-Trifluorophenyl)piperazine: plays a significant role in pharmacology. It’s used to synthesize compounds with potential pharmacological activities, including kinase inhibitors and receptor modulators, which are essential for drug discovery and development .

Agriculture

While direct applications in agriculture are not extensively documented, the chemical reactivity and biological activity of 1-(2,4,6-Trifluorophenyl)piperazine derivatives suggest potential uses in developing agrochemicals such as pesticides or herbicides .

Safety and Hazards

Mechanism of Action

Target of Action

The primary targets of 1-(2,4,6-Trifluorophenyl)piperazine are yet to be definitively identified. It is known that piperazine compounds, which include 1-(2,4,6-trifluorophenyl)piperazine, often interact with gaba receptors .

Mode of Action

Piperazine compounds, including 1-(2,4,6-Trifluorophenyl)piperazine, are known to act as GABA receptor agonists . This means they bind to GABA receptors, mimicking the action of the neurotransmitter GABA, which is the primary inhibitory neurotransmitter in the mammalian central nervous system. This results in an increase in the flow of chloride ions into the neuron, making it more resistant to excitation.

Biochemical Pathways

Based on its structural similarity to other piperazine compounds, it can be inferred that it may influence the gabaergic system .

Pharmacokinetics

Piperazine compounds are generally well-absorbed and widely distributed throughout the body . The metabolism and excretion of these compounds can vary significantly depending on their specific structures and the presence of functional groups.

Result of Action

The molecular and cellular effects of 1-(2,4,6-Trifluorophenyl)piperazine’s action are likely to be related to its influence on the GABAergic system. By acting as a GABA receptor agonist, it could potentially lead to an overall decrease in neuronal excitability, which could have various effects depending on the specific neurons and circuits involved .

Action Environment

The action, efficacy, and stability of 1-(2,4,6-Trifluorophenyl)piperazine can be influenced by various environmental factors. These can include the presence of other substances that can interact with the same targets, the pH and composition of the bodily fluids, and the individual’s metabolic rate .

properties

IUPAC Name |

1-(2,4,6-trifluorophenyl)piperazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11F3N2/c11-7-5-8(12)10(9(13)6-7)15-3-1-14-2-4-15/h5-6,14H,1-4H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXGQMYJMEDLZLB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=C(C=C(C=C2F)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11F3N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,4,6-Trifluorophenyl)piperazine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,4-dimethoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2778471.png)

![N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-5-nitrofuran-2-carboxamide](/img/structure/B2778481.png)

![N-(4-hydroxybutyl)-1,3-dimethyl-2,4-dioxo-7-propyl-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2778484.png)

![N-[2-(1H-benzimidazol-2-yl)phenyl]-2-iodobenzamide](/img/structure/B2778485.png)

![N-[(4-methoxyphenyl)methyl]-4-oxo-3-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide](/img/no-structure.png)